N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGCRUYQLXBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a thiophene ring, a pyrazole moiety, and a benzenesulfonamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O3S2, with a molecular weight of approximately 375.46 g/mol. Its structure includes various functional groups that suggest potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Contributes to electron delocalization and potential interactions with enzymes. |
| Pyrazole Moiety | Known for anti-inflammatory and anticancer properties. |
| Benzenesulfonamide Group | Enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the desired functional groups while maintaining high purity and yield. The synthetic pathway often includes:
- Formation of the thiophene derivative.
- Introduction of the ethyl chain.
- Coupling with the pyrazole and benzenesulfonamide components.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar pyrazole derivatives have shown inhibitory effects against various cancer cell lines, including those resistant to conventional therapies .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess such activity .
- Antimicrobial Effects : Research indicates that some pyrazole derivatives exhibit antimicrobial properties, which could extend to this compound .
Case Studies and Research Findings
A comparative analysis of similar compounds has been conducted to evaluate their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Ethyl-N-(1-phenyl-3-thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide | Anti-inflammatory | |
| N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | Varying solubility characteristics | |
| 4-Methoxy-N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylbenzenesulfonamide | Enhanced lipophilicity |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can modulate cellular responses leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features
The target compound shares a core benzenesulfonamide-pyrazole motif with several analogs. Key structural differences lie in the substituents on the aromatic rings and the nature of the linker:
Key Observations :
Physicochemical Properties
Melting points and synthetic yields vary significantly across analogs:
| Compound | Melting Point (°C) | Synthetic Yield (%) | Purity (LC-MS) |
|---|---|---|---|
| Target | Not reported | Not reported | Not reported |
| 1f | 136–138 | Not specified | >95% |
| 1g | 150–152 | Not specified | >95% |
| 75 | Not reported | 97 | >95% |
Notes:
Functional Implications
Q & A
Q. What are the common synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what critical reaction parameters influence yield?
The synthesis typically involves coupling a sulfonyl chloride intermediate with a pyrazole-containing amine. For example, sulfonamide formation via reaction of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 2-(5-acetylthiophen-2-yl)ethylamine in dry pyridine or DCM with DMAP catalysis under ultrasonication can achieve yields of ~60–75% . Critical parameters include temperature control (room temperature for stability), solvent choice (polar aprotic solvents enhance reactivity), and purification via flash chromatography or preparative RP-HPLC to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H/13C NMR : The acetylthiophene moiety shows characteristic singlet peaks for the acetyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). The pyrazole ring protons resonate as distinct doublets (δ ~7.8–8.2 ppm) .
- IR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1680–1700 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks ([M+H]+) should match the exact mass (e.g., C₁₉H₁₈N₃O₃S₂ requires m/z ≈ 424.08) .
Q. What strategies are recommended for resolving contradictory biological activity data in different assay systems?
Contradictions may arise from impurities (e.g., unreacted intermediates or regioisomers) or assay conditions. Strategies include:
- Purity assessment : Use RP-HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
- Orthogonal assays : Validate activity in both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out off-target effects .
- Control experiments : Test stability in assay buffers (e.g., DMSO concentration, pH effects) to confirm compound integrity .
Advanced Research Questions
Q. How can regioselective substitution on the pyrazole ring be optimized during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example:
- Directing groups : Introducing electron-withdrawing groups (e.g., acetyl) on the thiophene ring can direct substitution to the pyrazole N1 position .
- Catalytic conditions : Using Pd-mediated cross-coupling or copper-catalyzed "click" chemistry improves regiochemical control .
- Protection/deprotection : Temporary protection of reactive sites (e.g., acetyl masking) prevents undesired side reactions .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., cyclooxygenase-2 or sigma-1 receptors). Key residues (e.g., Arg120 in COX-2) should show hydrogen bonding with the sulfonamide group .
- MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .
- Free-energy calculations : Use MM-GBSA to estimate ΔGbinding, correlating with experimental IC₅₀ values .
Q. How can purity and stability be assessed under various storage conditions?
- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via LC-MS; acetylthiophene derivatives are prone to hydrolysis at high humidity .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants .
- Crystallography : Single-crystal X-ray diffraction confirms structural integrity and polymorphism risks .
Q. What are key considerations when designing SAR studies for benzenesulfonamide derivatives?
- Substituent variation : Systematically modify the pyrazole (e.g., 3-trifluoromethyl vs. 5-acetyl) and benzene rings (e.g., para-substituted sulfonamides) to evaluate steric and electronic effects .
- Bioisosteric replacement : Replace the thiophene with furan or phenyl groups to assess ring flexibility .
- Control compounds : Include celecoxib analogs (e.g., 4-[5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide) as benchmarks for COX-2 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
